molecular formula C10H8F2O B14872897 4-(3,4-Difluorophenyl)but-3-yn-2-ol

4-(3,4-Difluorophenyl)but-3-yn-2-ol

Cat. No.: B14872897
M. Wt: 182.17 g/mol
InChI Key: VASMVOPASBBRBV-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)but-3-yn-2-ol is a fluorinated alkyne alcohol with the molecular formula C₁₀H₈F₂O and a molecular weight of 182.17 g/mol. Structurally, it features a hydroxyl group at the second carbon of a butynol chain (C2), a triple bond between C3 and C4, and a 3,4-difluorophenyl substituent at C4. The triple bond introduces rigidity and reactivity, making it a candidate for applications in pharmaceutical synthesis or materials science.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

4-(3,4-difluorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3

InChI Key

VASMVOPASBBRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-(3,4-Difluorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4-Difluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the butynol backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(3,4-Difluorophenyl)but-3-yn-2-ol with analogous compounds, emphasizing structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Fluorine Positions Bond Type Key Properties/Applications
4-(3,4-Difluorophenyl)but-3-yn-2-ol C₁₀H₈F₂O 182.17 3,4 on phenyl Triple High reactivity (alkyne), enhanced metabolic stability
4,4-Difluoro-2-phenyl-but-3-en-2-ol C₁₀H₁₀F₂O 184.19 4,4 on chain Double Intermediate in ketone synthesis; lower reactivity
4-(4-Fluorophenyl)but-3-yn-2-ol C₁₀H₉FO 180.18 4 on phenyl Triple Reduced electronic effects vs. difluoro analogs
4-Phenylbut-3-yn-2-ol C₁₀H₁₀O 146.19 None Triple Baseline for fluorine-free analogs; higher volatility

Comparison by Bond Type

  • Triple Bond (Alkyne) vs. Double Bond (Alkene):
    The triple bond in 4-(3,4-Difluorophenyl)but-3-yn-2-ol increases rigidity and offers sites for click chemistry (e.g., azide-alkyne cycloaddition). In contrast, 4,4-Difluoro-2-phenyl-but-3-en-2-ol (double bond) exhibits lower reactivity, making it more suitable for stable intermediates in ketone synthesis .

Impact of Fluorine Substitution

  • 3,4-Difluorophenyl vs. Monofluoro analogs (e.g., 4-(4-Fluorophenyl)but-3-yn-2-ol) show weaker electronic modulation.
  • Positional Isomerism (3,4 vs.

Research Findings and Implications

  • Reactivity: The triple bond in 4-(3,4-Difluorophenyl)but-3-yn-2-ol enables functionalization but may pose stability challenges under acidic conditions.
  • Biological Relevance: Fluorine substitution at 3,4 positions is associated with improved pharmacokinetic profiles in drug candidates, though specific data for this compound requires further study.
  • Thermodynamic Stability: Alkyne derivatives generally exhibit higher melting points and lower solubility compared to alkene analogs due to molecular rigidity.

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